molecular formula C22H22N4O3 B2528292 cyclohexyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 840498-08-0

cyclohexyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B2528292
CAS No.: 840498-08-0
M. Wt: 390.443
InChI Key: RXCYWNXVBIZSOR-UHFFFAOYSA-N
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Description

Cyclohexyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a useful research compound. Its molecular formula is C22H22N4O3 and its molecular weight is 390.443. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

Cyclohexyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate belongs to a class of compounds that are significant for their versatile synthetic applications and potential pharmacological uses. A method has been developed for the synthesis of pyrrolo[1,2-a]quinoxalines, which involves an acid-promoted furan ring opening of N-(furan-2-ylmethyl)-2-nitroanilines followed by a reductive Paal-Knorr cyclization, highlighting a route to similar structures (Zelina et al., 2020). This synthetic pathway may be relevant for producing compounds with similar backbones, including this compound.

Chemical Properties and Applications

The research on quinoxalines and their derivatives, such as this compound, is driven by their diverse chemical properties and potential applications. These compounds have been explored for their applications in organic synthesis and pharmaceutical research. For instance, methods for the selective halogenation of the C1–H bond in pyrrolo[1,2-a]quinoxalines have been developed, showcasing the versatility of these compounds in chemical synthesis (Le et al., 2021). Such methodologies could be applicable for functionalizing this compound for various scientific purposes.

Potential for Pharmacological Interest

The structural complexity and functional versatility of this compound suggest its potential for pharmacological applications. Quinoxalines are known for their pharmacological properties, and research on derivatives like 2-((4-bromophenyl)amino) pyrido[1,2-a]quinoxalin-11-ium bromide demonstrates the synthesis and characterization of quinoxaline derivatives for potential medical applications (Faizi et al., 2018). Although not directly related, this suggests that this compound could be of interest for further pharmacological study.

Properties

IUPAC Name

cyclohexyl 2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c23-20-18(22(27)29-14-7-2-1-3-8-14)19-21(26(20)13-15-9-6-12-28-15)25-17-11-5-4-10-16(17)24-19/h4-6,9-12,14H,1-3,7-8,13,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCYWNXVBIZSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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